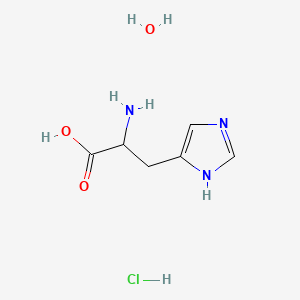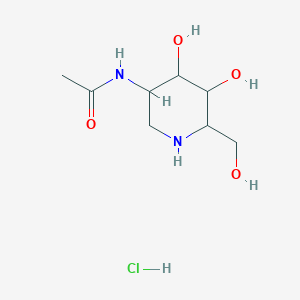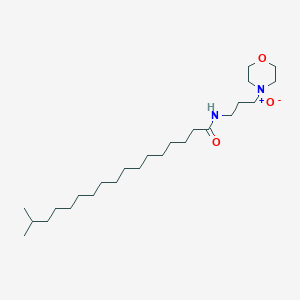
Magnesium trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium trifluoroacetate is a chemical compound with the formula Mg(CF₃COO)₂. It is a magnesium salt of trifluoroacetic acid and is known for its unique properties and applications in various fields of science and industry. This compound is particularly notable for its use in the preparation of magnesium fluoride coatings and as a catalyst in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium trifluoroacetate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with trifluoroacetic acid. The reaction typically involves dissolving magnesium oxide or hydroxide in trifluoroacetic acid, followed by evaporation of the solvent to yield the desired product.
Industrial Production Methods: In industrial settings, this compound is often prepared using a sol-gel process. This involves the use of trifluoroacetic acid as a precursor, which reacts with magnesium alkoxides to form a gel. The gel is then dried and heated to produce this compound. This method is advantageous due to its ability to produce high-purity products and its scalability for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium fluoride and carbon dioxide.
Reduction: It can be reduced to form magnesium and trifluoroacetic acid.
Substitution: It can undergo substitution reactions with other acids to form different magnesium salts.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or ozone.
Reduction: Often requires reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Involves the use of other acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Magnesium fluoride and carbon dioxide.
Reduction: Magnesium and trifluoroacetic acid.
Substitution: Various magnesium salts depending on the acid used
Wissenschaftliche Forschungsanwendungen
Magnesium trifluoroacetate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of magnesium fluoride coatings for optical applications and as a precursor in the manufacture of high-purity magnesium compounds
Wirkmechanismus
The mechanism of action of magnesium trifluoroacetate involves its ability to form stable complexes with various molecules. This property is particularly useful in catalysis, where it can facilitate the formation of reactive intermediates and enhance the efficiency of chemical reactions. The compound’s molecular targets include enzymes and other proteins, where it can modulate their activity and interactions .
Vergleich Mit ähnlichen Verbindungen
Magnesium acetate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Magnesium chloride: Commonly used in industrial applications but does not possess the unique properties of magnesium trifluoroacetate.
Magnesium fluoride: Used in optical applications but is typically produced from this compound.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in applications requiring high-purity and reactive intermediates .
Eigenschaften
CAS-Nummer |
123333-72-2 |
|---|---|
Molekularformel |
C2F3MgO2+ |
Molekulargewicht |
137.32 g/mol |
IUPAC-Name |
magnesium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Mg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |
InChI-Schlüssel |
PUEJVOZJSNGKAX-UHFFFAOYSA-M |
SMILES |
C(=O)(C(F)(F)F)O.[Mg] |
Kanonische SMILES |
C(=O)(C(F)(F)F)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)
